N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Anticancer Potential
N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide and its derivatives have been explored for their potential in cancer treatment. A study by Al-Sanea et al. (2020) demonstrated the synthesis of related compounds and their evaluation on 60 cancer cell lines, revealing significant cancer cell growth inhibition in certain lines (Al-Sanea et al., 2020).
Antimicrobial Activity
The antimicrobial properties of compounds similar to N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide have been investigated. Research by Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety, showing promising antimicrobial activities (Bondock et al., 2008).
Neuroinflammation Imaging
Compounds related to N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide have been used in neuroinflammation imaging. A study conducted by Damont et al. (2015) involved the synthesis of novel pyrazolo[1,5-a]pyrimidines for binding to the translocator protein, an early biomarker of neuroinflammatory processes, demonstrating potential in in vivo PET imaging for neuroinflammation (Damont et al., 2015).
Coordination Complexes and Antioxidant Activity
The use of pyrazole-acetamide derivatives in the synthesis of coordination complexes, which have shown significant antioxidant activity, represents another application. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes with these derivatives and assessed their antioxidant potential (Chkirate et al., 2019).
Crystal Structures and Computational Studies
The compound and its derivatives have been characterized for their crystal structures and explored in computational studies. Sebhaoui et al. (2020) reported the synthesis of related compounds and provided insights into their crystal structures and theoretical parameters (Sebhaoui et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12(26)22-13-6-5-7-14(8-13)23-16(27)10-24-11-20-17-15(18(24)28)9-21-25(17)19(2,3)4/h5-9,11H,10H2,1-4H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRKTTTWITZTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.